molecular formula C16H12ClFN2O3S3 B3410138 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 895472-83-0

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B3410138
CAS No.: 895472-83-0
M. Wt: 430.9 g/mol
InChI Key: FEBIJMIQHGPVDL-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a benzenesulfonyl group

Mechanism of Action

Target of Action

The primary targets of this compound are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. COX-1 and COX-2 are involved in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation. 5-LOX is involved in the synthesis of leukotrienes, which are also mediators of inflammation .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, with IC50 values in the range of 0.76–9.01 μM . This means that it can effectively reduce the activity of COX-2 at these concentrations. It also shows inhibitory activity against COX-1 and 5-LOX, although to a lesser extent .

Biochemical Pathways

By inhibiting the activity of COX-1, COX-2, and 5-LOX, the compound affects the biochemical pathways that these enzymes are involved in. This leads to a reduction in the production of prostaglandins and leukotrienes, which in turn can reduce inflammation .

Result of Action

The inhibition of COX-1, COX-2, and 5-LOX by this compound leads to a reduction in inflammation. This is evidenced by the compound’s effectiveness in in vivo analgesic and anti-inflammatory studies . The compound has also shown significant potency in the anti-nociceptive assay, indicating its potential for pain relief .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide typically involves multi-step chemical reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the benzenesulfonyl group. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the thiazole and thiophene rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could introduce a variety of functional groups, such as alkyl, aryl, or halogen groups .

Scientific Research Applications

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and thiophene derivatives, such as:

Uniqueness

What sets N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzenesulfonyl group, in particular, may enhance its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3S3/c17-14-6-5-13(25-14)12-9-24-16(19-12)20-15(21)7-8-26(22,23)11-3-1-10(18)2-4-11/h1-6,9H,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBIJMIQHGPVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
Reactant of Route 2
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N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
Reactant of Route 3
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N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
Reactant of Route 4
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N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
Reactant of Route 5
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
Reactant of Route 6
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide

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